molecular formula C10H11NO2 B3050419 7-Indolineacetic acid CAS No. 2580-92-9

7-Indolineacetic acid

Cat. No. B3050419
CAS RN: 2580-92-9
M. Wt: 177.2 g/mol
InChI Key: VXVDWHQPZHFBJU-UHFFFAOYSA-N
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Description

7-Indolineacetic acid is a derivative of indole-3-acetic acid (IAA), which is a plant hormone produced by the degradation of tryptophan in higher plants . IAA plays critical roles in plant growth and development . It belongs to the class of organic compounds known as indole-3-acetic acid derivatives. These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .

Scientific Research Applications

Synthesis of Indole Derivatives

7-Indolineacetic acid and its derivatives have been utilized in the synthesis of various indole derivatives. Research demonstrates the synthesis of new heterocyclic compounds derived from indole derivatives, such as 1H-indole-3-carbaldehyde, exhibiting significant in-vitro antiproliferative activity towards cancer cell lines, highlighting potential in cancer treatment research (Fawzy et al., 2018).

Antidiabetic Properties

Studies have focused on the conversion of indolyl butanoic acid into various derivatives, exploring their potential as antidiabetic agents. For instance, N-substituted derivatives exhibited significant inhibitory potential against the α-glucosidase enzyme, indicating potential for further research in developing antidiabetic agents (Nazir et al., 2018).

Cancer Research

Indole derivatives, including those derived from this compound, have shown promising results in cancer research. Some studies demonstrate the synthesis of novel indole derivatives with notable antiproliferative potency towards various cancer cell lines, suggesting potential applications in cancer therapy (Fawzy et al., 2018).

Plant Growth and Hormone Regulation

In the field of plant biology, this compound derivatives have been used to study the effects of auxins on plant growth. For example, research has been conducted on the growth-inhibiting effects of various auxins, including indole-3-acetic acid, in plants (Hansen & Grossmann, 2000). This highlights the compound's significance in understanding plant hormone regulation and growth.

Antimicrobial and Antibacterial Properties

Some studies have explored the antibacterial properties of indole derivatives synthesized from compounds like this compound. These derivatives have been evaluated for their antibacterial potential against various bacterial strains, indicating potential applications in developing new antimicrobial agents (Rubab et al., 2017).

Enzyme Inhibition and Pharmacological Potential

Research has also been directed towards the synthesis of indole derivatives for their enzyme inhibitory and pharmacological properties. For instance, derivatives of this compound have demonstrated moderate to weak anti-enzymatic potential against enzymes like α-Glucosidase and Butyrylcholinesterase, indicating their potential therapeutic application against inflammatory ailments (Rubab et al., 2017).

properties

IUPAC Name

2-(2,3-dihydro-1H-indol-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9(13)6-8-3-1-2-7-4-5-11-10(7)8/h1-3,11H,4-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVDWHQPZHFBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300054
Record name 2,3-dihydro-1h-indol-7-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2580-92-9
Record name 7-Indolineacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dihydro-1h-indol-7-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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